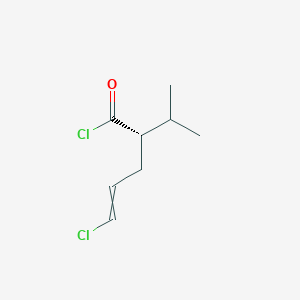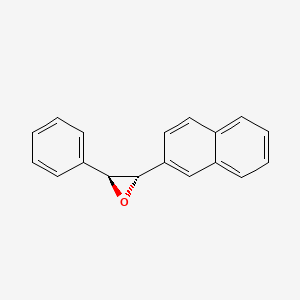
(2R,3R)-2-naphthalen-2-yl-3-phenyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-2-naphthalen-2-yl-3-phenyloxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. This particular compound features a naphthalene ring and a phenyl group, making it a unique and interesting molecule for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-naphthalen-2-yl-3-phenyloxirane can be achieved through the epoxidation of alkenes. One common method involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), to oxidize the corresponding alkene. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
These reactors offer better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and scalable .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-2-naphthalen-2-yl-3-phenyloxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the epoxide can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxide under mild conditions.
Major Products
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide.
Substituted Epoxides: Produced through nucleophilic substitution reactions.
Applications De Recherche Scientifique
(2R,3R)-2-naphthalen-2-yl-3-phenyloxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules
Mécanisme D'action
The mechanism of action of (2R,3R)-2-naphthalen-2-yl-3-phenyloxirane involves the interaction of its epoxide ring with various molecular targets. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity allows it to interact with enzymes and other biological molecules, potentially inhibiting or modifying their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-1,1-4,4-tetraphenylbutane-1,2,3,4-tetraol (TETROL): Another epoxide with a different structural framework.
(2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate: A compound with similar stereochemistry but different functional groups
Uniqueness
What sets (2R,3R)-2-naphthalen-2-yl-3-phenyloxirane apart is its unique combination of a naphthalene ring and a phenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and research .
Propriétés
Formule moléculaire |
C18H14O |
|---|---|
Poids moléculaire |
246.3 g/mol |
Nom IUPAC |
(2R,3R)-2-naphthalen-2-yl-3-phenyloxirane |
InChI |
InChI=1S/C18H14O/c1-2-7-14(8-3-1)17-18(19-17)16-11-10-13-6-4-5-9-15(13)12-16/h1-12,17-18H/t17-,18-/m1/s1 |
Clé InChI |
NHLUGFPRAYSFFW-QZTJIDSGSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H]2[C@H](O2)C3=CC4=CC=CC=C4C=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2C(O2)C3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


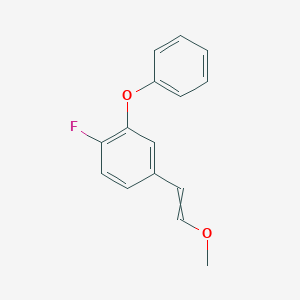

![1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)ethane-1,2-dione](/img/structure/B14257706.png)

![1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene](/img/structure/B14257711.png)
![9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane](/img/structure/B14257713.png)
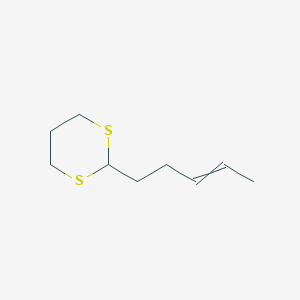
![Butanedioic acid, [(4-methoxyphenyl)methyl]oxo-, diethyl ester](/img/structure/B14257717.png)
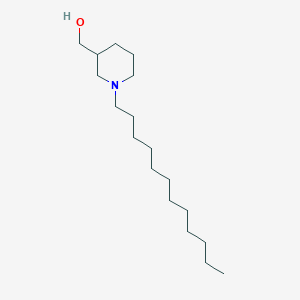
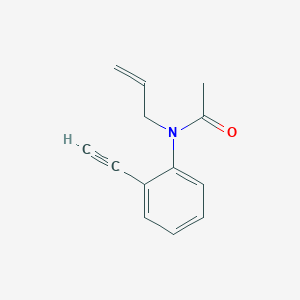
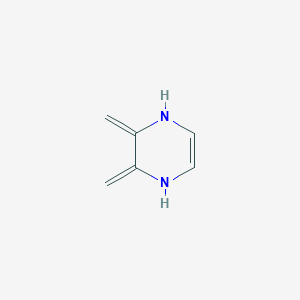
![1-Methoxy-3-methyl-2,7-dioxa-3,5-diazabicyclo[2.2.1]hept-5-ene](/img/structure/B14257757.png)
![1-Fluoro-4-[3-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl]-2-(trifluoromethyl)benzene](/img/structure/B14257763.png)
